
1-Hydroxycyclobutanecarboxylic acid
Übersicht
Beschreibung
1-Hydroxycyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Researchers have developed short gram-scale syntheses for enantiomers of 2-amino-3-hydroxycyclobutanecarboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid, showcasing their potential in organic synthesis. These methods feature highly endo-selective photocycloaddition reactions, demonstrating efficient strategies for producing these compounds, which could be critical in the synthesis of bioactive molecules or as building blocks in pharmaceutical development (Chang et al., 2018).
Applications in Tumor Imaging
A boronated aminocyclobutanecarboxylic acid derivative was synthesized for potential use in neutron capture therapy, specifically targeting brain tumors. This highlights the compound's application in creating therapeutic agents designed to deliver boron to cancerous cells for treatment through neutron capture therapy (Kabalka & Yao, 2003).
Improved Radiosynthesis for PET Imaging
Another study focused on improving the synthesis of the precursor for anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), a non-natural amino acid used in positron emission tomography (PET) imaging for tumor detection. The improved synthesis and automated radiosynthesis processes enhance the production efficiency and purity of FACBC, facilitating its use in clinical imaging applications (McConathy et al., 2003).
Stereoselective Synthesis and Physical Chemical Properties
Research on the synthesis of cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, as analogues of threonine, underscores the cyclobutane-containing compounds' versatility in mimicking amino acid structures. These studies not only provide insights into their stereoselective synthesis but also explore their physicochemical properties, opening avenues for their application in designing more stable and efficient biomimetics or drug molecules (Feskov et al., 2017).
Safety and Hazards
The safety information for 1-Hydroxycyclobutanecarboxylic acid indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
1-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4(7)5(8)2-1-3-5/h8H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBNHDSVRQZWLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449476 | |
| Record name | 1-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41248-13-9 | |
| Record name | 1-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxycyclobutanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 1-Hydroxycyclobutanecarboxylic acid highlighted in these research papers?
A1: Both research papers focus on using this compound as a starting material for the regioselective synthesis of α,α-dialkylcyclopentanones. This type of reaction is significant in organic chemistry for constructing ring systems found in various natural products and pharmaceuticals.
Q2: Are there alternative synthetic routes to α,α-dialkylcyclopentanones mentioned in these studies?
A2: Yes, the research also describes an alternative route using O-protected cyclobutanone cyanohydrin as a starting material for the regioselective synthesis of α,α-dialkylcyclopentanones . Comparing these two synthetic routes, their respective advantages, limitations, and overall efficiency could be a point of further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


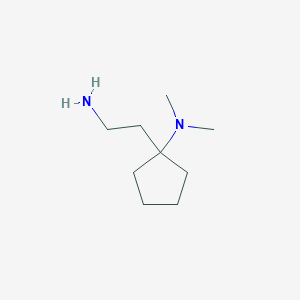
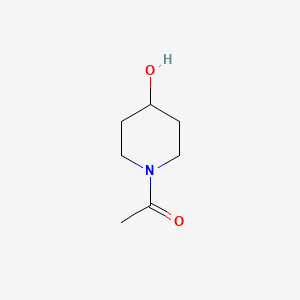
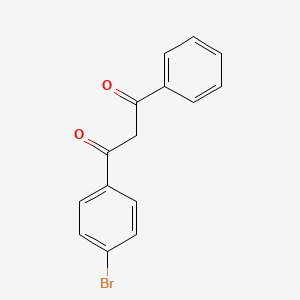

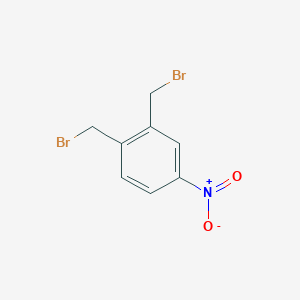
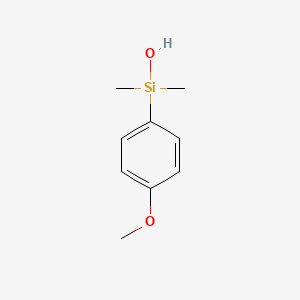

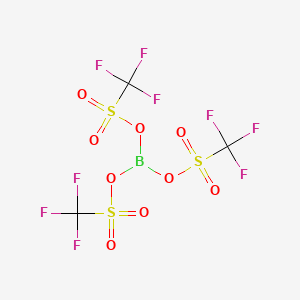

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)
![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)
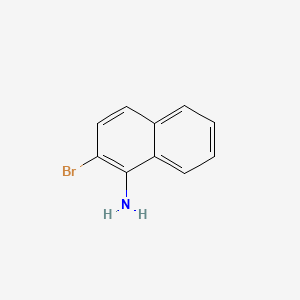
![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)

